4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid
Description
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-24-12-10-22(11-13-24,20(25)26)23-21(27)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTRMZVRBNCQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid typically involves the protection of the amino group with the Fmoc group. One common method is to react the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amine can then be further reacted to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of Fmoc-protected compounds often involves solid-phase peptide synthesis (SPPS). In SPPS, the compound is synthesized on a solid resin, which allows for easy purification and handling. The Fmoc group is introduced during the synthesis process and can be removed by treatment with a base such as piperidine in dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Fmoc-Cl in dichloromethane with triethylamine as a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The unique structural properties of 4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid make it valuable in pharmaceutical research, particularly for developing new drugs targeting specific biological pathways. Its ability to form stable peptide bonds enhances its utility in creating therapeutics that require precise molecular interactions.
Case Study: Antimicrobial Peptides
Recent studies have focused on synthesizing antimicrobial peptides using this compound. These peptides demonstrated significant activity against various bacterial strains, indicating potential applications in treating infections .
Bioconjugation
In bioconjugation processes, this compound is used to attach biomolecules to surfaces or other molecules. This enhances the functionality of diagnostic and therapeutic agents, allowing for targeted delivery systems in drug therapy.
Table 2: Applications of Bioconjugation
| Application | Description |
|---|---|
| Targeted Drug Delivery | Enhances specificity and reduces side effects |
| Diagnostic Agents | Improves detection sensitivity |
| Therapeutic Agents | Increases efficacy by targeting specific cells |
Research in Biochemistry
This compound is also valuable in biochemical research for studying enzyme activity and protein interactions. It provides insights into metabolic pathways and cellular functions, contributing to a deeper understanding of biological processes.
Case Study: Enzyme Activity Studies
Research utilizing this compound has shown its effectiveness in modulating enzyme activity, leading to discoveries about metabolic regulation and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or molecule being synthesized.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs with Varied Substituents
The substituent at the 1-position of the piperidine ring significantly influences physicochemical properties and applications. Key analogs include:
Key Observations:
- Lipophilicity : Bulky aromatic substituents (e.g., 4-methoxybenzyl) increase logP, enhancing membrane permeability .
- Electron-Withdrawing Groups : Fluorine atoms (e.g., 3,5-difluorobenzyl) improve metabolic stability and binding affinity to hydrophobic pockets .
- Steric Effects : Methyl groups (as in the target compound) minimize steric hindrance, favoring efficient coupling in SPPS .
2.2 Analogs with Alternative Protecting Groups
The choice of amino-protecting groups modulates deprotection kinetics and compatibility with reaction conditions:
Key Observations:
- Fmoc vs. Boc : Fmoc deprotection is orthogonal to acid-labile Boc groups, enabling multi-step syntheses .
- Stability : Boc-protected analogs require harsh acidic conditions, limiting their use in acid-sensitive sequences .
2.3 Positional Isomers and Backbone Variants
Variations in the amino group position or backbone structure alter conformational flexibility:
Key Observations:
- Axial vs. Equatorial: 3-Amino isomers adopt axial positions, increasing conformational mobility for dynamic peptide structures .
- Backbone Modifications: β-amino acids (e.g., pyridylbutyric acid) introduce non-natural geometry, resisting proteolytic degradation .
Biological Activity
4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid (Fmoc-Lys) is a significant compound in the field of peptide synthesis and medicinal chemistry. Its structure includes a Fmoc (9-fluorenylmethoxycarbonyl) protecting group that is widely used to protect amino groups during solid-phase peptide synthesis (SPPS). This article explores the biological activity, applications, and mechanisms associated with Fmoc-Lys, drawing on various research studies and findings.
Chemical Structure and Properties
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
- CAS Number : 1352083-43-9
The compound features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter receptors and enzymes.
The primary mechanism of action for this compound involves the protection of the amino group. The Fmoc group can be removed under basic conditions, allowing for the formation of peptides by facilitating the coupling of amino acids. This property is crucial in synthesizing peptide-based drugs and studying protein interactions.
Biological Activity and Applications
This compound has several notable biological activities:
- Peptide Synthesis : It is extensively used in SPPS due to its ability to protect amino groups from undesired reactions during synthesis. The efficiency of Fmoc removal using bases like pyrrolidine has been documented, enhancing peptide yield and purity .
- Enzyme Interaction Studies : The compound is utilized in research examining enzyme mechanisms and protein-protein interactions. Its structural properties allow it to serve as a model for studying the effects of piperidine derivatives on biological systems .
- Therapeutic Potential : Preliminary studies suggest that derivatives of piperidine compounds may exhibit antimicrobial and anti-inflammatory properties, although specific data on Fmoc-Lys itself remains limited .
Case Studies
A study published in ACS Sustainable Chemistry & Engineering highlighted the efficiency of using pyrrolidine for Fmoc removal in less polar solvent mixtures, which improved peptide purities significantly when compared to traditional methods . This finding emphasizes the importance of optimizing reaction conditions in peptide synthesis.
Comparative Analysis of Peptide Synthesis
The following table summarizes key findings from various studies regarding the use of this compound in peptide synthesis:
Q & A
Q. What are the key considerations for synthesizing 4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid in solid-phase peptide synthesis (SPPS)?
The synthesis involves sequential Fmoc deprotection and coupling steps.
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group, ensuring minimal side reactions .
- Coupling : Activate the carboxylic acid group with coupling agents like PyBOP or HATU in the presence of N-methylmorpholine (NMM) to ensure efficient amide bond formation .
- Steric Hindrance : The 1-methyl substituent on the piperidine ring may slow coupling kinetics; extended reaction times or double couplings are recommended .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical methods include:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 265 nm (λmax for Fmoc) to assess purity .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated [M+H]+ for C₂₆H₃₀N₂O₆: 466.52) .
- NMR : ¹H and ¹³C NMR verify regiochemistry, particularly the absence of epimerization at the piperidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in coupling efficiency data when using this compound in peptide elongation?
Conflicting data may arise from steric hindrance or solvent compatibility.
- Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, NMP) to improve solubility of the hindered piperidine derivative .
- Coupling Agents : Compare PyBOP, HATU, and pre-formed acid fluorides to identify the most efficient reagent for specific peptide sequences .
- Real-Time Monitoring : Use in-situ FTIR to track carbodiimide-mediated coupling kinetics and adjust reaction conditions dynamically .
Q. What are the implications of the 1-methyl group on the conformational flexibility of peptides incorporating this compound?
The methyl group restricts piperidine ring puckering, influencing peptide secondary structure:
Q. How does this compound compare to other Fmoc/Boc-protected piperidine derivatives in terms of stability and deprotection efficiency?
- Stability : The Fmoc group is base-labile, while Boc requires acidic conditions (e.g., TFA). This compound is stable under standard SPPS conditions but sensitive to prolonged basic exposure .
- Deprotection Efficiency : Piperidine/DMF (20%) removes Fmoc quantitatively in 10–20 minutes, whereas Boc deprotection requires harsher conditions (e.g., 50% TFA in DCM) .
Methodological Challenges and Solutions
Q. What steps are critical for preventing racemization during the incorporation of this compound into chiral peptide sequences?
Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?
- Recrystallization : Purify via ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Use silica gel (CH₂Cl₂/MeOH gradients) for intermediates .
- Scale-Up Adjustments : Optimize stoichiometry (1.2–1.5 equivalents of Fmoc-Cl) and reaction time (12–24 hours) .
Comparative Analysis
Q. How does the steric profile of this compound compare to non-methylated analogs in peptide-ligand interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
